Physicochemical properties and molecular weight of 1-phenyl-5-methyltetrazole
Physicochemical properties and molecular weight of 1-phenyl-5-methyltetrazole
An In-Depth Technical Guide to the Physicochemical and Structural Properties of 1-Phenyl-5-methyltetrazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, synthesis, and analytical characterization of 1-phenyl-5-methyltetrazole (CAS No. 14213-16-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. We delve into the compound's structural attributes, spectroscopic signature, and key physicochemical parameters. Furthermore, this guide presents detailed, field-proven protocols for its synthesis, purification, and analytical validation, underscoring the causality behind experimental choices to ensure reproducibility and scientific integrity.
Introduction: The Significance of the Tetrazole Moiety
The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone structural motif in medicinal chemistry. Its prominence is largely due to its role as a bioisostere for the carboxylic acid group.[1][2] While possessing a similar planar structure and acidic nature (in its N-H form), the tetrazole group offers enhanced metabolic stability and lipophilicity compared to its carboxylic acid counterpart, making it a highly valuable functional group in drug design.[1]
1-Phenyl-5-methyltetrazole is a 1,5-disubstituted tetrazole. This substitution pattern fixes the tautomeric form, which can be crucial for consistent receptor binding and predictable pharmacokinetic properties. Understanding the fundamental characteristics of this specific scaffold is essential for its effective application in synthetic and medicinal chemistry programs. This guide serves as a centralized resource for this critical data.
Caption: Molecular structure of 1-phenyl-5-methyltetrazole.
Molecular and Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are critical for designing synthetic routes, developing analytical methods, and predicting pharmacokinetic profiles. The key properties for 1-phenyl-5-methyltetrazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [3][4] |
| Molecular Weight | 160.18 g/mol | [3][4][5] |
| CAS Number | 14213-16-2 | [3][4] |
| Appearance | White to off-white crystalline solid (Expected) | General observation for similar compounds |
| Melting Point | Not available in the literature; requires experimental determination. | N/A |
| Boiling Point | Not available; likely to decompose at high temperatures. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) and sparingly soluble in water. Requires experimental verification. | N/A |
| XLogP3-AA (Lipophilicity) | 1.6 | [3] |
| pKa (Acidity) | Not applicable. As a 1,5-disubstituted tetrazole, it lacks an acidic N-H proton. | [1][6] |
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible biphasic system of an organic solvent (typically n-octanol) and water. It is a critical parameter in drug development for predicting membrane permeability and absorption. The computed XLogP3-AA value of 1.6 indicates that 1-phenyl-5-methyltetrazole has moderate lipophilicity, suggesting it is likely to have reasonable membrane permeability.[3]
Acidity (pKa)
While 5-substituted-1H-tetrazoles are known for their acidity (pKa of 5-methyl-1H-tetrazole is 5.50), this property arises from the proton on the tetrazole ring.[1] In 1-phenyl-5-methyltetrazole, the N1 position is substituted with a phenyl group, meaning the compound lacks this acidic N-H proton. Therefore, it does not function as a traditional Brønsted acid under typical physiological conditions. Its basicity is also very low due to the delocalization of nitrogen lone pairs within the aromatic system.
Synthesis and Purification
The synthesis of 1,5-disubstituted tetrazoles requires careful selection of methodology to ensure regiochemical control. A robust and reliable method is the [3+2] cycloaddition of an azide source with an appropriate three-atom synthon.
Principle of Synthesis
The most effective route to synthesize 1-phenyl-5-methyltetrazole involves the reaction of N-phenylacetimidoyl chloride with an azide salt, such as sodium azide. This method is superior to alternatives because the connectivity of the imidoyl chloride predefines the final substitution pattern of the tetrazole, preventing the formation of the isomeric 2-phenyl-5-methyltetrazole. The imidoyl chloride intermediate is readily prepared from the inexpensive and commercially available starting material, N-phenylacetamide (acetanilide).
Caption: General workflow for the synthesis of 1-phenyl-5-methyltetrazole.
Experimental Protocol: Synthesis
Disclaimer: This protocol involves hazardous materials, including phosphorus pentachloride and sodium azide, which is highly toxic and explosive. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Preparation of N-Phenylacetimidoyl Chloride
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-phenylacetamide (13.5 g, 0.1 mol).
-
Carefully add phosphorus pentachloride (PCl₅) (20.8 g, 0.1 mol) in portions under a nitrogen atmosphere. Causality: PCl₅ is an effective chlorinating agent for amides. The reaction is exothermic and releases HCl gas, necessitating careful addition and a gas outlet to a scrubber.
-
Once the initial reaction subsides, gently heat the mixture to 60 °C for 2 hours or until the evolution of HCl gas ceases.
-
The resulting mixture containing the crude imidoyl chloride is cooled to room temperature and used directly in the next step without purification.
Step 2: Cycloaddition to form 1-Phenyl-5-methyltetrazole
-
In a separate 500 mL flask, dissolve sodium azide (7.8 g, 0.12 mol) in 100 mL of dry acetone. Causality: A slight excess of sodium azide ensures complete conversion of the imidoyl chloride. Acetone is a suitable solvent that dissolves both reactants.
-
Cool the sodium azide suspension to 0 °C in an ice bath.
-
Slowly add the crude N-phenylacetimidoyl chloride solution from Step 1 to the cooled sodium azide suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
-
Dissolve the crude 1-phenyl-5-methyltetrazole in a minimal amount of hot ethanol.
-
To the hot solution, add water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.
-
Assess purity by HPLC and melting point analysis.
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Integrated workflow for the analytical characterization of 1-phenyl-5-methyltetrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Based on data available in public databases, the following signals are expected.[3]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.5 ppm (m, 5H): A complex multiplet corresponding to the five protons of the phenyl ring.
-
δ ~2.6 ppm (s, 3H): A sharp singlet integrating to three protons, corresponding to the methyl group at the C5 position. The singlet multiplicity confirms the absence of adjacent protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~152 ppm: Quaternary carbon of the tetrazole ring (C5).
-
δ ~133 ppm: Quaternary ipso-carbon of the phenyl ring attached to the tetrazole.
-
δ ~131 ppm, 129 ppm, 125 ppm: Signals for the ortho-, meta-, and para-carbons of the phenyl ring.
-
δ ~11 ppm: Signal for the methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 1-phenyl-5-methyltetrazole, the key absorption bands are observed as follows.[3]
-
3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl group.
-
1600-1450 cm⁻¹: A series of sharp peaks corresponding to C=C stretching in the phenyl ring and C=N/N=N stretching vibrations within the tetrazole ring.
-
Below 900 cm⁻¹: C-H out-of-plane bending vibrations characteristic of monosubstituted benzene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): A peak at m/z = 160.0749 (exact mass) or 160.18 (nominal mass), corresponding to the molecular formula C₈H₈N₄.
-
Key Fragmentation: A characteristic fragmentation pathway for many nitrogen-rich heterocycles is the loss of a stable dinitrogen molecule (N₂). A significant fragment at m/z = 132 (M-28) would be strong evidence for the tetrazole structure. Further fragmentation of the phenyl ring (e.g., a peak at m/z = 77 for C₆H₅⁺) would also be expected.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a chemical compound.
-
Rationale: A reversed-phase HPLC method separates the target compound from any unreacted starting materials, byproducts, or residual solvents based on polarity. Purity is determined by the area percentage of the main product peak relative to all other peaks detected.
Exemplary HPLC Protocol for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
System Validation: A successful protocol will show a sharp, well-resolved peak for 1-phenyl-5-methyltetrazole with a stable baseline, allowing for accurate integration and purity calculation.
Safety and Handling
1-Phenyl-5-methyltetrazole should be handled with the standard precautions used for laboratory chemicals.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazardous Reagents: The synthesis involves highly toxic and potentially explosive reagents like sodium azide. Handle with extreme care according to established safety protocols. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Material Handling: Avoid generating dust. In case of spills, clean up immediately using appropriate procedures.
-
SDS: Crucially, always consult the most current, compound-specific Safety Data Sheet (SDS) provided by the manufacturer before handling, storage, or disposal.
Conclusion
This guide has detailed the essential physicochemical, synthetic, and analytical aspects of 1-phenyl-5-methyltetrazole. With a molecular weight of 160.18 g/mol and moderate lipophilicity (XLogP3-AA = 1.6), its properties are well-suited for applications in medicinal chemistry. The provided protocols for a regiocontrolled synthesis and comprehensive analytical characterization offer a robust framework for researchers working with this important heterocyclic compound. The combination of NMR, IR, and MS provides an unassailable confirmation of structure, while HPLC ensures the high purity required for subsequent applications.
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